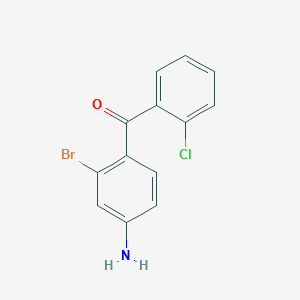
3-(2,2-Dimethylpropyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2-Dimethylpropyl)phenol is an organic compound with the molecular formula C11H16O It is a phenolic compound characterized by a phenol group attached to a 2,2-dimethylpropyl substituent at the third position of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethylpropyl)phenol typically involves the alkylation of phenol with 2,2-dimethylpropyl halides under basic conditions. One common method is the Friedel-Crafts alkylation, where phenol reacts with 2,2-dimethylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
C6H5OH+(CH3)3CClAlCl3C6H4(CH2C(CH3)3)OH
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where phenol and 2,2-dimethylpropyl chloride are fed into a reactor containing a Lewis acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,2-Dimethylpropyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: Reduction of the phenolic group can yield hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated phenols
Wissenschaftliche Forschungsanwendungen
3-(2,2-Dimethylpropyl)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant properties due to the phenolic group.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of polymers and resins.
Wirkmechanismus
The mechanism of action of 3-(2,2-Dimethylpropyl)phenol primarily involves its phenolic group. Phenolic compounds are known for their ability to scavenge free radicals and chelate metal ions, which contributes to their antioxidant properties. The compound can interact with cellular signaling pathways and gene expression, modulating oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
3-(2,2-Dimethylpropyl)phenol can be compared with other phenolic compounds such as:
Phenol: The simplest phenolic compound, lacking the 2,2-dimethylpropyl substituent.
2,6-Di-tert-butylphenol: A phenolic compound with two tert-butyl groups at the ortho positions.
4-tert-Butylphenol: A phenolic compound with a tert-butyl group at the para position.
The uniqueness of this compound lies in its specific substituent pattern, which can influence its reactivity and applications compared to other phenolic compounds.
Eigenschaften
Molekularformel |
C11H16O |
|---|---|
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
3-(2,2-dimethylpropyl)phenol |
InChI |
InChI=1S/C11H16O/c1-11(2,3)8-9-5-4-6-10(12)7-9/h4-7,12H,8H2,1-3H3 |
InChI-Schlüssel |
WAVIOQCZDDYAFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC1=CC(=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Chlorophenyl)hydrazinylidene]acetaldehyde](/img/structure/B13869750.png)

![2-Thieno[3,2-b]pyridin-5-ylacetonitrile](/img/structure/B13869768.png)





![6-benzyl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13869809.png)

![N-(1-methyl-5-oxopyrrolidin-3-yl)-2-[(4-nitrophenyl)sulfonylamino]acetamide](/img/structure/B13869818.png)
![N-[7-(4-cyclopropylpyrimidin-5-yl)-1-benzothiophen-4-yl]methanesulfonamide](/img/structure/B13869819.png)


